Evidence 1: Aib-Induced β-Turn Conformational Stabilization vs. Non-Aib Tetrapeptide Analogs – Circular Dichroism Spectral Signature Comparison
The Aib residue at position 3 of the Cbz-Ala-Val-Aib-Pro-OH sequence serves as a strong, sterically constrained β-turn inducer. In the closely related model peptide Z-Aib-Pro-Aib-Pro-OMe, circular dichroism (CD) spectroscopy reveals a class C spectrum with characteristic negative bands at ~222 nm and ~205 nm across multiple solvents (methanol, hexafluoroisopropanol, cyclohexane), indicative of a stable Type I (III) β-turn conformation [1]. In contrast, the non-Aib analog Piv-Pro-Val-NHMe exhibits a fundamentally different CD profile, adopting non-β-turn structures in polar solvents and showing only a partial Type I β-turn population in cyclohexane [1]. This shift from a defined β-turn (Aib-containing) to predominantly random coil or extended conformations (non-Aib) has been confirmed by NMR and X-ray crystallography of related Cbz-protected Aib-Pro peptides, which consistently demonstrate intramolecular 4→1 hydrogen bonds characteristic of β-turns, whereas Boc-protected analogs lacking the Cbz-Aib motif adopt unfolded conformations [2][3]. The Cbz group at the N-terminus further stabilizes the folded conformation through aromatic stacking interactions not available with acetyl or Boc protecting groups.
| Evidence Dimension | Conformational preference (β-turn vs. random coil) assessed by CD spectroscopy |
|---|---|
| Target Compound Data | Cbz-Ala-Val-Aib-Pro-OH (and structurally analogous Z-Aib-Pro-Aib-Pro-OMe): CD class C spectrum with minima at ~222 nm and ~205 nm, consistent with Type I β-turn/3₁₀-helical conformation; intramolecular 4→1 hydrogen bond confirmed by X-ray crystallography in related Cbz-Aib-Pro peptides. |
| Comparator Or Baseline | Piv-Pro-Val-NHMe (non-Aib analog): Non-β-turn structures in polar solvents; class B spectrum in cyclohexane only. Boc-Aib-Pro-OBzl: Unfolded conformation in solid state (φAib = 50.5°, ψAib = 45.3°). |
| Quantified Difference | Qualitative: CD spectral class shift from Class C (β-turn) to non-β-turn patterns. Crystallographic: presence vs. absence of 4→1 intramolecular H-bond. |
| Conditions | CD spectroscopy in methanol, hexafluoroisopropanol, and cyclohexane; X-ray crystallography in solid state. |
Why This Matters
For researchers designing peptidomimetics or studying protein folding, the predictable β-turn induction of the Aib residue is essential for achieving bioactive conformations; substitution with non-Aib analogs introduces conformational heterogeneity that cannot be corrected by downstream sequence modifications.
- [1] Crisma, M., Fasman, G. D., Balaram, H., & Balaram, P. (1984). Peptide models for β-turns. A circular dichroism study. International Journal of Peptide and Protein Research, 23(4), 411–419. doi:10.1111/j.1399-3011.1984.tb02739.x View Source
- [2] Venkatachalapathi, Y. V., Nair, C. M. K., Vijayan, M., & Balaram, P. (1981). X-Pro Peptides: Solution and Solid-state Conformation of Benzyloxycarbonyl-{(Aib-Pro)}₂-methyl Ester, a Type I β-Turn. Biopolymers, 20(6), 1123–1136. View Source
- [3] Linden, A., Pradeille, N., & Heimgartner, H. (2006). Di- and tripeptide segments of zervamicin II-2: Z-Thr(OBn)-Aib-N(Me)Ph and Z-Val-Aib-Hyp(OBn)-OMe. Acta Crystallographica Section C: Crystal Structure Communications, 62(5), o249–o252. doi:10.1107/S0108270106007992 View Source
